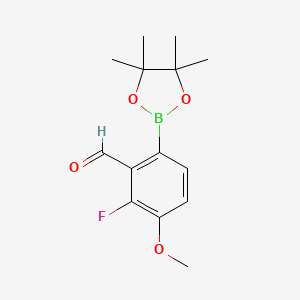

3-Fluoro-2-formyl-4-methoxyphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-fluoro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-11(18-5)12(16)9(10)8-17/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZDNFKRMOTBDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology Overview

This approach leverages the directing effects of methoxy and fluorine groups to achieve regioselective lithiation. The process involves:

-

Starting Material : 3-Fluoro-4-methoxybenzaldehyde.

-

Protection : The aldehyde group is protected as an acetal (e.g., ethylene glycol acetal) to prevent side reactions during lithiation.

-

Lithiation : Treatment with n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) with hexamethylphosphoramide (HMPA) as a co-solvent. The methoxy group directs lithiation to the ortho position (C-2).

-

Borylation : Quenching the lithiated intermediate with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the boronic ester.

-

Deprotection : Acidic hydrolysis (e.g., HCl/THF) regenerates the formyl group.

Key Data

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Protection | Ethylene glycol, p-TsOH, toluene, reflux | 85% | |

| Lithiation/Borylation | n-BuLi, HMPA, -78°C; 2-isopropoxy-boronate | 68% | |

| Deprotection | 1M HCl, THF, rt | 92% |

Advantages : High regioselectivity, avoids halogenation steps.

Challenges : Sensitivity of the formyl group necessitates protection-deprotection.

Halogenation Followed by Miyaura Borylation

Methodology Overview

This route employs palladium-catalyzed borylation of a halogenated precursor:

-

Starting Material : 2-Fluoro-4-methoxybenzaldehyde.

-

Halogenation : Bromination or iodination at C-5 (ortho to methoxy) using N-bromosuccinimide (NBS) or I₂ in acetic acid.

-

Borylation : Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) catalyzed by PdCl₂(dppf) in dimethyl sulfoxide (DMSO) and dioxane.

-

Workup : Isolation of the boronic ester via column chromatography.

Key Data

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, AcOH, 50°C | 75% | |

| Miyaura Borylation | B₂pin₂, PdCl₂(dppf), K₂CO₃, DMSO/dioxane, 80°C | 65% |

Advantages : Scalable for industrial applications, uses stable intermediates.

Challenges : Limited by halogenation regioselectivity; formyl group may require protection during harsh conditions.

Tautomerization-Driven Cyclization

Methodology Overview

2-Formylphenylboronic acids undergo tautomerization to form cyclic oxaboroles, which can be esterified:

-

Starting Material : 3-Fluoro-4-methoxybenzeneboronic acid.

-

Formylation : Vilsmeier-Haack formylation using POCl₃ and DMF.

-

Tautomerization : Spontaneous cyclization in solution to form 1,3-dihydro-1,3-dihydroxybenzo[c]oxaborole.

-

Esterification : Reaction with pinacol (2,3-dimethyl-2,3-butanediol) in toluene under azeotropic conditions.

Key Data

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Formylation | POCl₃, DMF, 0°C to rt | 58% | |

| Pinacol Esterification | Pinacol, toluene, Dean-Stark trap, reflux | 78% |

Advantages : Avoids protection steps; inherent stability of oxaboroles.

Challenges : Low formylation yields due to steric hindrance.

Comparative Analysis of Methods

| Method | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| Directed Ortho-Metalation | 68–85% | High regioselectivity | Protection-deprotection required |

| Miyaura Borylation | 65–75% | Scalability, industrial applicability | Halogenation regioselectivity challenges |

| Tautomerization | 58–78% | No protection needed | Low formylation efficiency |

Critical Reaction Considerations

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-formyl-4-methoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

3-Fluoro-2-formyl-4-methoxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new bioconjugates.

Medicine: It is employed in medicinal chemistry for the design and discovery of new drug candidates, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-formyl-4-methoxyphenylboronic acid pinacol ester involves its ability to participate in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the presence of the formyl, methoxy, and fluorine groups, which influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Esters

The following table summarizes key structural and functional differences between 3-fluoro-2-formyl-4-methoxyphenylboronic acid pinacol ester and analogous compounds:

Key Observations :

Functional Group Influence: The formyl group in the target compound enables post-coupling aldehyde-specific reactions (e.g., Schiff base formation), distinguishing it from derivatives with hydroxyl or thioether groups . Fluorine at the 3-position provides electron-withdrawing effects, enhancing oxidative stability compared to non-fluorinated analogs .

Reactivity in Cross-Coupling :

- The target compound’s formyl group may slightly deactivate the boronic ester toward Suzuki-Miyaura coupling due to electron withdrawal, whereas methylthio or methoxy groups in analogs (e.g., 2-fluoro-4-methylthio derivatives) could enhance reactivity by stabilizing Pd intermediates .

Stability and Hydrolysis :

- Pinacol esters with electron-withdrawing groups (e.g., formyl) are more prone to hydrolysis under acidic or oxidative conditions compared to electron-neutral or donating substituents (e.g., methoxy) . For instance, 4-nitrophenylboronic acid pinacol ester hydrolyzes rapidly with H₂O₂, while methoxy-substituted analogs exhibit slower kinetics .

Synthetic Applications :

- The trifluoromethyl-substituted boronic ester () and morpholine-containing derivative () highlight the diversity of applications, from MOF synthesis to drug discovery. The target compound’s formyl group positions it as a versatile intermediate for constructing complex architectures via sequential cross-coupling and aldehyde functionalization .

Biological Activity

3-Fluoro-2-formyl-4-methoxyphenylboronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and antiviral properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : CHBFO

- Molecular Weight : 250.07 g/mol

- CAS Number : 1628524-83-3

Anticancer Activity

Research has shown that boronic acid derivatives, including pinacol esters, exhibit significant anticancer properties. The mechanism often involves the inhibition of proteasome activity, which is crucial for regulating protein degradation within cells.

-

Mechanism of Action :

- Boronic acids can bind to the active site of proteasomes, inhibiting their function and leading to apoptosis in cancer cells.

- Specific studies have indicated that compounds similar to 3-fluoro-2-formyl-4-methoxyphenylboronic acid have shown efficacy against various cancer cell lines, including breast and prostate cancers .

- Case Study :

Antibacterial Activity

Boronic acids are also noted for their antibacterial properties. The structural features of this compound may enhance its interaction with bacterial enzymes.

- Mechanism of Action :

- Research Findings :

Antiviral Activity

Emerging studies suggest that boronic acids may also possess antiviral properties.

- Mechanism of Action :

- Case Study :

Synthesis and Applications

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boron reagents under controlled conditions.

Synthetic Pathway :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Phenol Derivative + Boron Source | THF, reflux | 80% |

| 2 | Pinacol Addition | Room Temperature | 85% |

This synthetic approach allows for the efficient production of the compound while maintaining high yields.

Q & A

Q. What are the standard synthetic routes for preparing 3-Fluoro-2-formyl-4-methoxyphenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple halogenated aryl precursors with pinacol boronic esters. Key steps include:

- Substrate Selection : Use of fluorinated and methoxy-substituted aryl halides (e.g., 3-fluoro-4-methoxybromobenzene) as electrophilic partners .

- Boronic Ester Formation : Introduction of the formyl group via directed ortho-metalation or formylation reactions prior to boronic esterification .

- Purification : Chromatographic methods (e.g., silica gel) or recrystallization to achieve >97% purity, as validated by GC or HPLC .

Q. How is this compound characterized spectroscopically?

Characterization involves:

- NMR : NMR for fluorine environment analysis ( to ppm), NMR for boronic ester confirmation ( ppm), and / NMR for substituent identification .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHBFO: calc. 280.10) .

- HPLC : Purity assessment using reverse-phase columns with UV detection at 290 nm (λmax for boronic esters) .

Q. What stability considerations are critical during storage and handling?

- Moisture Sensitivity : Store under inert gas (N/Ar) at 0–6°C to prevent hydrolysis of the boronic ester .

- Light Protection : Amber vials to avoid photodegradation of the formyl group .

- Compatibility : Avoid strong acids/bases to prevent ester cleavage .

Advanced Research Questions

Q. How do electron-withdrawing substituents (fluoro, formyl) influence reactivity in cross-coupling reactions?

- Electronic Effects : The fluoro group enhances electrophilicity at the para position, while the formyl group directs coupling via ortho activation. This dual effect can alter regioselectivity in Suzuki reactions .

- Kinetic vs. Thermodynamic Control : Competing pathways may arise due to steric hindrance from the methoxy group, requiring optimized catalyst systems (e.g., Pd(PPh) with CsCO) to favor desired products .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling?

- Catalyst Tuning : Use Pd(OAc) with bulky ligands (XPhos) to suppress β-hydride elimination .

- Solvent Optimization : Mixed aqueous/organic systems (e.g., HO/THF) stabilize the boronate intermediate, reducing protodeboronation .

- Additives : KPO or NaCO to maintain basic conditions, preventing acid-catalyzed decomposition .

Q. How can chemoselective transformations be achieved with this boronic ester?

- Speciation Control : Adjust pH or use Lewis acids (e.g., Mg(OPr)) to favor specific boronate species, enabling selective coupling over aldehyde oxidation .

- Protection/Deprotection : Temporary masking of the formyl group (e.g., acetal formation) to prioritize boronic ester reactivity .

Q. How to resolve discrepancies in reaction yields under varying conditions?

- Kinetic Profiling : Monitor reactions via in situ UV-Vis (λ = 405 nm for nitro derivatives) to identify intermediates and optimize timing .

- DoE (Design of Experiments) : Systematic variation of temperature (70–110°C), catalyst loading (1–5 mol%), and solvent polarity to map yield trends .

Q. What methodologies enable stereoselective applications of this compound?

- Chiral Ligands : Employ (R)-BINAP or Josiphos ligands in allylboration to achieve enantiomeric excess (ee >90%) .

- Dynamic Covalent Chemistry : Use reversible boronate formation to bias diastereomer formation in multi-step syntheses .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.